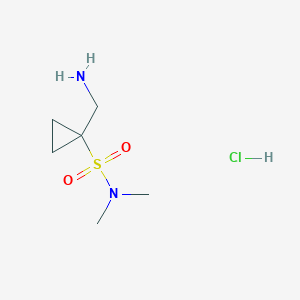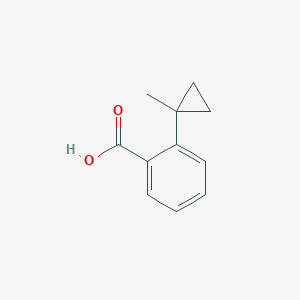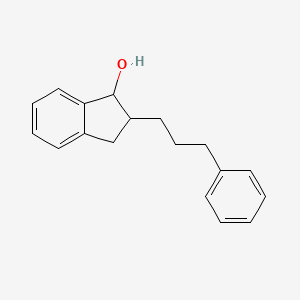
2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol is a useful research compound. Its molecular formula is C18H20O and its molecular weight is 252.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mechanistic Studies in Organic Synthesis
In a study by Waters, Bos, and Wulff (1999), the regioselectivity and mechanisms involved in the reaction of Fischer carbene complex with alkynes were examined, providing insights into the formation of phenol and indene products. This research highlights the intricate balance between different reaction pathways and the factors influencing product distribution in organic synthesis (M. Waters, M. Bos, & W. Wulff, 1999).
Catalysis and Hydroamination
Heutling, Pohlki, and Doye (2004) described the use of [Ind(2)TiMe(2)] as a catalyst for the intermolecular hydroamination of alkynes, including the formation of indene derivatives. This work underscores the versatility of certain catalysts in promoting regioselective additions to alkynes, an important reaction in organic synthesis and material science (Andreas Heutling, Frauke Pohlki, & S. Doye, 2004).
Ruthenium-Catalyzed Transformations
The research by Vries, Roelfes, and Green (1998) explored the ruthenium-catalyzed conversion of cinnamaldehyde to 3-phenylpropionic acid and its methyl ester, a method that could be applied to the synthesis of indenol derivatives. This study illustrates the potential of ruthenium catalysts in organic synthesis, particularly in the efficient transformation of substrates to valuable products (J. G. Vries, G. Roelfes, & R. Green, 1998).
Biocatalysis and Enzymatic Synthesis
Shimomura, Harami, Matsubara, Nokami, Katada, and Itoh (2015) demonstrated the lipase-mediated dynamic kinetic resolution of secondary alcohols, including 2,3-dihydro-1H-inden-1-ol, in the presence of zeolite and ionic liquids. This research highlights the application of biocatalysis in achieving high selectivity and efficiency in the resolution of chiral alcohols, which are important intermediates in pharmaceutical synthesis (Kengo Shimomura et al., 2015).
Photophysical and Photochemical Applications
The study by Mills, Porras, and Bernhard (2018) on the design of cationic, cyclometalated Ir(III) complexes for photochemical energy conversion and optoelectronics provides an example of how indenyl derivatives can be utilized in the development of materials for advanced technological applications. This work demonstrates the importance of structural modifications to achieve desired photophysical properties (Isaac N. Mills, J. A. Porras, & S. Bernhard, 2018).
Mechanism of Action
Mode of Action
For instance, phenylpropanolamine, a related compound, has been characterized as an indirect sympathomimetic that acts by inducing norepinephrine release and thereby activating adrenergic receptors .
Biochemical Pathways
A related compound, 3-phenylpropanol, has been synthesized in escherichia coli via a biosynthetic pathway extending from l-phenylalanine, involving phenylalanine ammonia lyase (pal), enoate reductase (er), aryl carboxylic acid reductase (car), and phosphopantetheinyl transferase (pptase) . This suggests that 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol might also affect similar pathways.
Pharmacokinetics
For example, ramipril, a prodrug, undergoes de-esterification in the liver to form its active metabolite, ramiprilat . The elimination from the body is characterized by a relatively rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours .
Result of Action
For instance, 3-phenylpropanol, a related compound, has been found to trigger apoptotic cell death in U937 human myelomonocytic lymphoma cells through the regulation of Bcl-2 family proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, altitude can significantly affect the metabolic response of medicinal plants, leading to differential accumulation of metabolites . Therefore, the environment in which the compound is synthesized or administered could potentially influence its action.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures can participate in various biochemical reactions
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c19-18-16(13-15-10-4-5-12-17(15)18)11-6-9-14-7-2-1-3-8-14/h1-5,7-8,10,12,16,18-19H,6,9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGBDWCAKAQUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
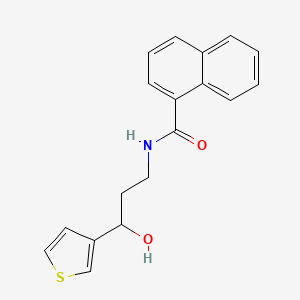
![2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2524338.png)
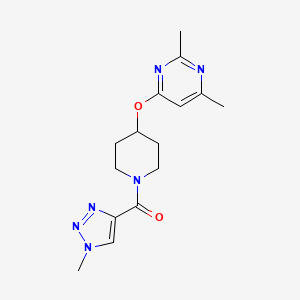
![5-Iodo-[1,1'-biphenyl]-2-ol](/img/structure/B2524341.png)
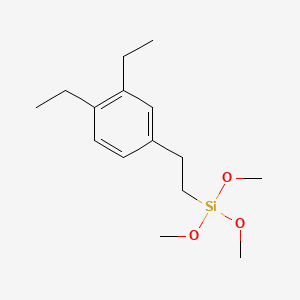
![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2524344.png)
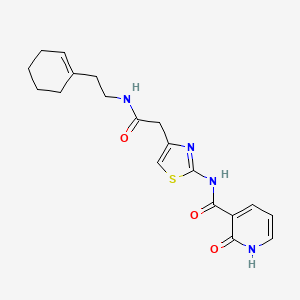
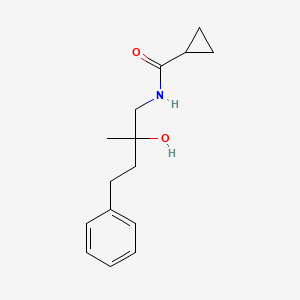
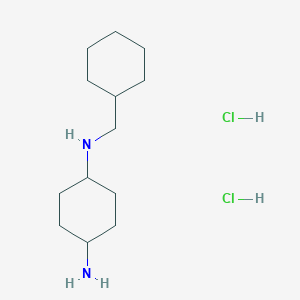
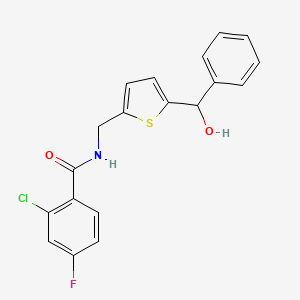
![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)

